molecular formula C18H22N2O B3384114 1-{[3-(Benzyloxy)phenyl]methyl}piperazine CAS No. 523980-09-8

1-{[3-(Benzyloxy)phenyl]methyl}piperazine

Cat. No.: B3384114
CAS No.: 523980-09-8
M. Wt: 282.4 g/mol
InChI Key: RIRDSWLAIQLCPH-UHFFFAOYSA-N
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Description

1-{[3-(Benzyloxy)phenyl]methyl}piperazine is a compound belonging to the class of piperazine derivatives. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Benzyloxy)phenyl]methyl}piperazine typically involves the reaction of 3-(benzyloxy)benzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Benzyloxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while substitution reactions on the piperazine ring can introduce various functional groups .

Scientific Research Applications

1-{[3-(Benzyloxy)phenyl]methyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-(Benzyloxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(Benzyloxy)phenyl]methyl}piperazine
  • 1-{[2-(Benzyloxy)phenyl]methyl}piperazine
  • 1-{[3-(Methoxy)phenyl]methyl}piperazine

Uniqueness

1-{[3-(Benzyloxy)phenyl]methyl}piperazine is unique due to the specific position of the benzyloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .

Properties

IUPAC Name

1-[(3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-5-16(6-3-1)15-21-18-8-4-7-17(13-18)14-20-11-9-19-10-12-20/h1-8,13,19H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRDSWLAIQLCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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